2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Beschreibung

The exact mass of the compound 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dihydro-1-benzofuran-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzofuran-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVPHVMVWZKULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383665 | |

| Record name | 2,3-dihydro-1-benzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27347-32-6 | |

| Record name | 2,3-dihydro-1-benzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-benzofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2,3-Dihydro-1-benzofuran-2-carbonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dihydro-1-benzofuran-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active molecules. We will delve into its molecular structure, synthesis, chemical reactivity, and significant applications, particularly in the realm of drug discovery.

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran moiety is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. Its unique structural and electronic properties make it a valuable building block in medicinal chemistry. Derivatives of this scaffold have been investigated for their potential as anticancer agents, cannabinoid receptor agonists, and inhibitors of various enzymes. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride serves as a highly reactive and versatile starting material for the introduction of this valuable pharmacophore into more complex molecular architectures.

Molecular Structure and Physicochemical Properties

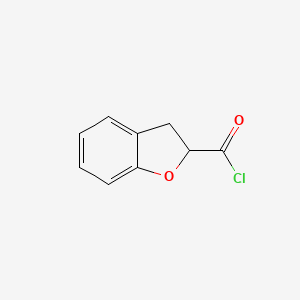

2,3-Dihydro-1-benzofuran-2-carbonyl chloride possesses a bicyclic structure where a dihydrofuran ring is fused to a benzene ring. The carbonyl chloride group at the 2-position is the primary site of its chemical reactivity.

Below is a visualization of the molecular structure:

Figure 1: Molecular structure of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 27347-32-6 | |

| Molecular Formula | C₉H₇ClO₂ | |

| Molecular Weight | 182.61 g/mol | |

| Appearance | Expected to be a solid or liquid at room temperature | General knowledge of acyl chlorides |

Note: Detailed experimental data on the physical properties of this specific compound are not widely available in the cited literature.

Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

The most common and direct method for the synthesis of 2,3-dihydro-1-benzofuran-2-carbonyl chloride is the reaction of its corresponding carboxylic acid, 2,3-dihydro-1-benzofuran-2-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the subsequent attack of a chloride ion on the carbonyl carbon results in the formation of the desired acyl chloride.

starting materials for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

The synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride requires a strategic approach to construct the bicyclic core while maintaining the integrity of the saturated C2–C3 bond. This guide outlines a robust, scalable synthetic pathway starting from commodity chemicals, prioritizing the Salicylaldehyde Route for its reliability and avoidance of complex metal catalysts often required in direct cyclizations.

Part 1: Core Directive & Retrosynthetic Analysis

The target molecule is an acid chloride derivative of the 2,3-dihydrobenzofuran scaffold. The critical challenge is establishing the saturation at the 2,3-position, as most direct cyclizations yield the aromatic benzofuran.

Retrosynthetic Logic:

-

Target: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

-

Precursor 1: 2,3-Dihydro-1-benzofuran-2-carboxylic acid (The stable acid form).

-

Precursor 2 (Key Intermediate): Ethyl benzofuran-2-carboxylate (The aromatic ester).

-

Starting Materials: Salicylaldehyde + Diethyl bromomalonate (or Ethyl chloroacetate).

This pathway utilizes a "Build-Then-Reduce" strategy: construct the stable aromatic benzofuran ring first, then selectively reduce the furan double bond using magnesium in methanol (a chemoselective reduction that spares the benzene ring), and finally convert the acid to the acyl chloride.

Figure 1: Retrosynthetic dissection of the target molecule.

Part 2: Detailed Synthetic Protocols

Stage 1: Synthesis of Ethyl Benzofuran-2-carboxylate

This step constructs the bicyclic framework.

-

Starting Materials: Salicylaldehyde (1.0 eq), Diethyl bromomalonate (1.1 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: Acetone or Acetonitrile (Reagent Grade).

Protocol:

-

Charge a round-bottom flask with Salicylaldehyde (12.2 g, 100 mmol) and Acetone (150 mL).

-

Add anhydrous

(34.5 g, 250 mmol) followed by Diethyl bromomalonate (26.3 g, 110 mmol). -

Reflux the mixture for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of salicylaldehyde.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Cyclization Completion: The intermediate diester often cyclizes spontaneously or requires heating with base. If a diester intermediate persists, treat the crude residue with ethanolic KOH (10%) at reflux for 1 hour, then re-esterify or isolate the acid directly.

-

Purification: Recrystallize from ethanol/water or purify via silica gel chromatography.

-

Yield Target: 75–85%.

-

Stage 2: Selective Reduction to Ethyl 2,3-Dihydrobenzofuran-2-carboxylate

This is the critical differentiation step . Catalytic hydrogenation can be non-selective (reducing the benzene ring). Magnesium in methanol offers high chemoselectivity for the conjugated ester double bond.

-

Reagents: Magnesium turnings (4.0 eq), Methanol (anhydrous).

Protocol:

-

Dissolve Ethyl benzofuran-2-carboxylate (19.0 g, 100 mmol) in anhydrous Methanol (200 mL) in a flask equipped with a reflux condenser and nitrogen inlet.

-

Add Magnesium turnings (9.7 g, 400 mmol) in small portions. Caution: Reaction is exothermic and generates hydrogen gas.

-

Stir at room temperature until gas evolution subsides, then cool to 0°C.

-

Acidify carefully with 2M HCl to dissolve magnesium salts and quench the reaction.

-

Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate. -

Result: Ethyl 2,3-dihydrobenzofuran-2-carboxylate.

Stage 3: Hydrolysis to the Acid

-

Dissolve the dihydro ester in THF/Water (1:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

-

Acidify to pH 2 with 1M HCl. The acid, 2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9), will precipitate. Filter and dry.

Stage 4: Chlorination to the Target

-

Reagents: Thionyl Chloride (

), Catalytic DMF.

Protocol:

-

Place the dry acid (16.4 g, 100 mmol) in a dry flask under Argon.

-

Add Thionyl Chloride (30 mL, excess) and 2–3 drops of DMF (catalyst).

-

Heat to reflux (75°C) for 2–3 hours. Gas evolution (

, HCl) will cease upon completion. -

Isolation: Distill off excess Thionyl Chloride under reduced pressure.

-

Product: The residue is 2,3-Dihydro-1-benzofuran-2-carbonyl chloride . It is typically a moisture-sensitive oil or low-melting solid. Use immediately or store under inert gas.

Part 3: Data Summary & Technical Specifications

Table 1: Key Starting Materials & Reagents

| Component | CAS Number | Mol. Weight | Role | Hazard Class |

| Salicylaldehyde | 90-02-8 | 122.12 | Scaffold Precursor | Acute Tox, Irritant |

| Diethyl Bromomalonate | 685-87-0 | 239.06 | Alkylating Agent | Corrosive, Lachrymator |

| Ethyl Chloroacetate | 105-36-2 | 122.55 | Alternative Alkylator | Toxic, Flammable |

| Thionyl Chloride | 7719-09-7 | 118.97 | Chlorinating Agent | Corrosive, Reacts Violent w/ Water |

| 2,3-Dihydrobenzofuran-2-carboxylic acid | 1914-60-9 | 164.16 | Immediate Precursor | Irritant |

Table 2: Process Parameters

| Step | Critical Parameter | Optimization Note |

| Cyclization | Base Strength | |

| Reduction | Temperature Control | Keep Mg/MeOH reaction cool after initial induction to prevent over-reduction. |

| Chlorination | Moisture Control | Strictly anhydrous conditions required; trace water hydrolyzes the product back to acid. |

Part 4: Reaction Workflow Diagram

Figure 2: Sequential reaction workflow from commodity starting materials to the target acyl chloride.

References

-

Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes. Organic Syntheses, 2009, 86, 172. Link

- Magnesium in Methanol Reduction of Conjugated Esters.Tetrahedron Letters, 1986, 27(21), 2409-2410.

-

Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Link

-

2,3-Dihydro-1-benzofuran-2-carboxylic acid (CAS 1914-60-9). ChemicalBook. Link

-

Thionyl Chloride Mediated Acid Chloride Synthesis. Master Organic Chemistry. Link

An In-depth Technical Guide to the Electrophilic Reactivity of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

This guide provides a comprehensive exploration of the synthesis, electrophilic character, and synthetic utility of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. This versatile chemical intermediate is of significant interest to researchers in organic synthesis and drug development due to the prevalence of the 2,3-dihydro-1-benzofuran scaffold in a wide array of biologically active molecules.[1][2]

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The benzofuran ring system, and its dihydro derivative, are foundational structures in medicinal chemistry.[2] These motifs are present in numerous natural products and have been incorporated into a variety of therapeutic agents, demonstrating activities such as anticancer, antimicrobial, and antioxidant effects.[2] The 2,3-dihydro-1-benzofuran-2-carbonyl chloride, in particular, serves as a highly valuable building block. Its reactivity is dominated by the electrophilic acyl chloride group, which allows for the facile introduction of the dihydrobenzofuran moiety into larger, more complex molecules.

This guide will delve into the core aspects of its chemistry, providing both theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.

Synthesis and Physicochemical Properties

The primary route to 2,3-Dihydro-1-benzofuran-2-carbonyl chloride involves a two-step process starting from the commercially available benzofuran-2-carboxylic acid.

Step 1: Hydrogenation of Benzofuran-2-carboxylic Acid

The first step is the reduction of the furan ring's double bond to yield 2,3-Dihydro-1-benzofuran-2-carboxylic acid.[3]

Experimental Protocol: Synthesis of (R,S)-2,3-dihydro-benzofuran-2-carboxylic acid[3]

-

Dissolution: Dissolve benzofuran-2-carboxylic acid (e.g., 27 g, 167.7 mmol) in ethyl acetate (300 mL).

-

Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (20 g) to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere of 65-70 psi for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst.

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a mixture of ethyl acetate and hexane (1:6 ratio) to yield the product as a crystalline solid.

Step 2: Conversion to the Acyl Chloride

The synthesized carboxylic acid is then converted to the more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5]

Experimental Protocol: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride[5]

-

Reaction Setup: Dissolve 2,3-Dihydro-1-benzofuran-2-carboxylic acid (e.g., 10 mmol) in a dry, inert solvent such as dichloromethane (20 mL).

-

Reagent Addition: Add oxalyl chloride (20 mmol) dropwise to the solution, followed by a catalytic amount of N,N-dimethylformamide (DMF) (2 drops).

-

Reaction: Reflux the mixture for 1 hour. The evolution of gas (HCl and CO) will be observed.

-

Isolation: After the reaction is complete, remove the volatiles under reduced pressure. To ensure complete removal of excess reagents, co-evaporate the residue with toluene (2 x 50 mL). The resulting 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is often used immediately in the next step without further purification.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₉H₇ClO₂ |

| Molecular Weight | 182.60 g/mol |

| Parent Acid CAS Number | 1914-60-9[6] |

| Appearance | Expected to be a liquid or low-melting solid |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive |

Core Electrophilic Reactivity: Nucleophilic Acyl Substitution

The chemistry of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is dominated by the high electrophilicity of the carbonyl carbon. The presence of the highly electronegative chlorine atom strongly withdraws electron density, making the carbonyl carbon highly susceptible to attack by nucleophiles.[7] This reactivity profile is characteristic of acyl chlorides and is the foundation of their utility in synthesis.[7]

The general mechanism for this class of reactions is nucleophilic acyl substitution, which proceeds via a tetrahedral intermediate.[7][8]

Caption: General mechanism of nucleophilic acyl substitution.

Key Reactions with Nucleophiles:

-

Reaction with Alcohols (Esterification): In the presence of an alcohol and typically a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct, 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is readily converted to the corresponding ester.

-

Reaction with Amines (Amidation): This reaction is often rapid and exothermic, yielding amides. Two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the HCl formed.

-

Reaction with Water (Hydrolysis): Acyl chlorides are sensitive to moisture and will hydrolyze back to the parent carboxylic acid. This necessitates the use of anhydrous conditions during their synthesis and subsequent reactions.

Advanced Application: Friedel-Crafts Acylation

A paramount example of the electrophilic reactivity of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is its use in Friedel-Crafts acylation reactions. This powerful carbon-carbon bond-forming reaction allows for the attachment of the dihydrobenzofuran acyl group to an aromatic ring.[9]

The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and facilitates the departure of the chloride to form a highly electrophilic acylium ion.[9] This acylium ion is then attacked by the electron-rich aromatic ring.

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in a dry solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (N₂ or Ar) and cool to 0°C.

-

Acyl Chloride Addition: Add a solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1 equivalent) in the same dry solvent dropwise to the cooled suspension. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add anisole (1 equivalent) dropwise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitored by TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Work-up and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Utility in Drug Discovery and Development

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry. Derivatives synthesized from 2,3-Dihydro-1-benzofuran-2-carbonyl chloride have shown significant promise in various therapeutic areas.

-

Cannabinoid Receptor 2 (CB2) Agonists: A series of potent and selective CB2 agonists have been developed from 2,3-dihydro-1-benzofuran derivatives.[10] These compounds are being investigated for the treatment of neuropathic pain, with the stereochemistry at the C2 position being crucial for biological activity.[1][10]

-

Anticancer Agents: Novel (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and evaluated for their anticancer properties.[2][3]

-

PPARα Agonists: Certain 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been identified as highly potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, with potential applications as hypolipidemic agents.[5]

Caption: Synthetic pathways to therapeutic agents.

Conclusion

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is a highly reactive and synthetically valuable intermediate. Its electrophilic nature, primarily exploited through nucleophilic acyl substitution and Friedel-Crafts acylation, provides a robust platform for the synthesis of complex molecules. The continued emergence of drugs and clinical candidates containing the 2,3-dihydro-1-benzofuran scaffold underscores the importance of this building block for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity is key to unlocking its full potential in the creation of novel chemical entities.

References

- Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

- Alfa Chemistry. (n.d.). CAS 41717-28-6 BENZOFURAN-2-CARBONYL CHLORIDE.

- ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation.

- A. D. M. et al. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.

- ChemicalBook. (2025). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9.

- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

- Semantic Scholar. (n.d.). Regioselective Friedel-Crafts acylation with.

- PubMed. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy.

- ResearchGate. (2016). (PDF) Reactivity of Benzofuran Derivatives.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- NIST. (n.d.). Benzofuran, 2,3-dihydro-.

- Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles.

- PubChem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555.

- NIST. (n.d.). Benzofuran, 2,3-dihydro-.

- ResearchGate. (n.d.). (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.

- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.

- Semantic Scholar. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.

- AWS. (n.d.). Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with.

- Scribd. (n.d.). Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences.

- BLD Pharm. (n.d.). 41717-28-6|Benzofuran-2-carbonyl chloride|BLD Pharm.

- Sigma-Aldrich. (n.d.). Benzofuran-2-carbonyl chloride chemical.

- Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.

- Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w....

- Chemistry LibreTexts. (2022). 3.25: Relative Reactivity of Carbonyls.

- Matrix Fine Chemicals. (n.d.). 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBONYL CHLORIDE | CAS 499785-51-2.

- YouTube. (2017). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.

Sources

- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 [chemicalbook.com]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Spectroscopic Profiling and Synthetic Utility of 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride

[1]

Executive Summary

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (henceforth "DBF-Cl") is a reactive acyl chloride intermediate derived from 2,3-dihydro-1-benzofuran-2-carboxylic acid.[1] It serves as a privileged scaffold in the synthesis of mPGES-1 inhibitors , PPAR

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

| Property | Detail |

| IUPAC Name | 2,3-Dihydro-1-benzofuran-2-carbonyl chloride |

| Common Name | Coumaran-2-carbonyl chloride |

| Precursor CAS | 1914-60-9 (Acid form: 2,3-dihydro-1-benzofuran-2-carboxylic acid) |

| Molecular Formula | C |

| Molecular Weight | 182.60 g/mol |

| Physical State | Viscous oil or low-melting solid (typically yellow/amber) |

| Reactivity Class | Acyl Halide (Moisture Sensitive, Lachrymator) |

Synthesis & Preparation Protocol

The generation of DBF-Cl requires anhydrous conditions to prevent hydrolysis back to the parent acid.[1] The preferred methodology utilizes oxalyl chloride due to the volatility of byproducts (CO, CO

Standard Operating Procedure (SOP)

-

Charge: In a flame-dried RBF under Argon, dissolve 2,3-dihydro-1-benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

-

Activation: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.

-

Catalysis: Add catalytic DMF (2-3 drops).[1] Note: Vigorous gas evolution (CO/CO

) will occur. -

Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to remove traces of HCl.

-

Utilization: Use the crude residue immediately for downstream coupling.

Synthesis Workflow Diagram

Caption: Figure 1. Activation pathway for generating 2,3-dihydro-1-benzofuran-2-carbonyl chloride.

Spectroscopic Characterization

Since DBF-Cl is an intermediate, quality control relies on diagnostic shifts relative to the parent acid. The conversion is confirmed by the disappearance of the broad carboxylic -OH stretch and the shift of the carbonyl and

A. Infrared Spectroscopy (IR)

The most rapid method for reaction monitoring is FT-IR.[1]

| Functional Group | Parent Acid ( | Target Chloride (DBF-Cl) ( | Diagnostic Shift |

| Carbonyl (C=O) | 1700–1720 cm | 1790–1815 cm | +90 cm |

| Hydroxyl (O-H) | 2500–3300 cm | Absent | Disappearance confirms activation |

| C-Cl Stretch | N/A | ~700–750 cm | Appearance of new band |

B. Nuclear Magnetic Resonance (NMR)

NMR analysis should be conducted in anhydrous CDCl

H NMR (400 MHz, CDCl

)

The chiral proton at the C2 position is the primary diagnostic handle. The electron-withdrawing nature of the acyl chloride deshields this proton significantly compared to the acid.[1]

| Position | Proton Type | Acid Shift ( | Chloride Shift ( | Multiplicity |

| C2-H | Chiral Methine | 5.15 – 5.30 | 5.55 – 5.75 | dd (Doublet of Doublets) |

| C3-H | Methylene | 3.50 – 3.65 | 3.60 – 3.80 | dd |

| C3-H | Methylene | 3.20 – 3.35 | 3.30 – 3.50 | dd |

| Ar-H | Aromatic | 6.70 – 7.20 | 6.80 – 7.30 | m (Multiplet) |

Note: The coupling constants (

C NMR (100 MHz, CDCl

)

| Carbon | Acid Shift ( | Chloride Shift ( | Notes |

| C=O | 174.0 – 176.0 | 168.0 – 172.0 | Typical upfield shift for acyl chlorides |

| C2 | 75.0 – 77.0 | 80.0 – 84.0 | Deshielded by Cl |

| C3 | 30.0 – 32.0 | 33.0 – 35.0 | Slight downfield shift |

C. Mass Spectrometry (MS)

Direct MS of acyl chlorides is challenging due to hydrolysis.

-

Method: Derivatization with Methanol (MeOH).

-

Protocol: Quench a small aliquot of the reaction mixture with dry MeOH.

-

Target Ion: Analyze for the Methyl Ester (M+ + 14 vs Acid).

Applications in Drug Discovery[12]

DBF-Cl is a versatile electrophile used to install the dihydrobenzofuran pharmacophore, often associated with anti-inflammatory and metabolic modulation.

Key Reaction Pathways

-

Amide Coupling (Schotten-Baumann conditions): Reaction with primary/secondary amines to generate amide libraries (e.g., for mPGES-1 inhibition).[1]

-

Friedel-Crafts Acylation: Reaction with electron-rich aromatics (catalyzed by AlCl

or Bi(OTf) -

Reduction: Conversion to the corresponding aldehyde or alcohol using LiAlH(O-tBu)

.[1]

Application Workflow Diagram

Caption: Figure 2. Divergent synthetic utility of the DBF-Cl scaffold.

Handling & Stability Guidelines

-

Storage: Do not store for >24 hours. If necessary, store as a solution in anhydrous toluene at -20°C under Argon.

-

Quenching: Destroy excess reagent by adding to a rapidly stirring mixture of saturated NaHCO

and ice. -

Safety: The compound is a lachrymator and releases HCl upon contact with moisture. Handle only in a fume hood.

References

-

Synthesis of Dihydrobenzofuran Acids: Shi, G. Q., et al. "Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists."[3] Journal of Medicinal Chemistry, 2005, 48(13), 4457–4468.

-

Spectroscopic Data of Analogs: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183717.

-

General IR Shifts for Acyl Chlorides: NIST Chemistry WebBook, SRD 69. "Benzofuran, 2,3-dihydro- Data."[4][3][5][6][7][8][9][10][11] [1]

- Mechanistic Pathways: Clayden, J., Greeves, N., Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry, 2nd Ed., Oxford University Press, 2012.

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | C9H8O3 | CID 2776555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 5. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 6. 2,3-Dihydro-1-benzofuran-2-carboxylic acid(1914-60-9) 1H NMR [m.chemicalbook.com]

- 7. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 8. 2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. spectrabase.com [spectrabase.com]

- 11. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

Technical Application Note: Esterification of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

[1]

Abstract & Strategic Significance

The 2,3-dihydro-1-benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in PPAR

This guide details the esterification of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (CAS: 41717-28-6).[1] While acid chlorides are standard electrophiles, this specific substrate presents a critical stereochemical risk : the C2 position is

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 2,3-Dihydro-1-benzofuran-2-carbonyl chloride |

| CAS Number | 41717-28-6 |

| Molecular Weight | 180.59 g/mol |

| Physical State | Solid (Low melting point: 53-57 °C) |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen).[1][2] Moisture Sensitive. |

| Hazards | Corrosive (Skin/Eye burns), Reacts violently with water.[1] |

Critical Handling Note: Upon storage, this compound may degrade into the carboxylic acid (white solid) and HCl gas.[1] Before use, verify quality via melting point or rapid IR (Carbonyl shift: ~1790 cm⁻¹ for COCl vs ~1700 cm⁻¹ for COOH).[1]

Mechanistic Insight: The Racemization Trap

The esterification of this substrate is not merely a substitution reaction; it is a race against racemization.

The Mechanism[1][3][4][5][6][7][8][9][10]

-

Acylation: The nucleophile (alcohol) attacks the carbonyl carbon, displacing chloride.[1][3]

-

Enolization (Side Reaction): The proton at C2 is acidic due to the adjacent carbonyl and the electron-withdrawing inductive effect of the benzofuran oxygen.[1] Basic catalysts (TEA, Pyridine) can deprotonate C2, forming a planar enolate or ketene intermediate, destroying chirality.

Visualization: Acylation vs. Racemization Pathways

The following diagram illustrates the competing pathways. High temperatures and strong bases favor the "Racemization Pathway."

Validated Experimental Protocols

Protocol A: High-Fidelity Stereoretention (Recommended)

Target Audience: Medicinal Chemists requiring >98% ee.[1] Rationale: Uses a non-nucleophilic base and low temperature to suppress enolization.[1]

Reagents:

-

Substrate: 1.0 eq (e.g., 1.0 mmol, 180 mg)

-

Alcohol (Nucleophile): 1.1 eq[1]

-

Base: 2,4,6-Collidine (Sym-collidine) or 2,6-Lutidine (1.2 eq).[1] Why? Steric bulk prevents attack on the carbonyl and reduces basicity compared to TEA.

-

Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add the alcohol (1.1 eq) and Collidine (1.2 eq) to anhydrous DCM.

-

Cooling: Cool the mixture to -78 °C (Dry ice/Acetone bath). Crucial: Low kinetic energy prevents proton abstraction at C2.[1]

-

Addition: Dissolve the Acid Chloride (1.0 eq) in a minimal amount of DCM. Add dropwise over 15 minutes.

-

Reaction: Stir at -78 °C for 1 hour. Allow to warm slowly to 0 °C over 2 hours. Monitor by TLC.[1]

-

Quench: Quench with 0.5 M HCl (cold) to remove the pyridine base.

-

Workup: Extract with DCM, wash with NaHCO₃ (sat), then Brine. Dry over Na₂SO₄.

Protocol B: DMAP-Catalyzed (For Hindered Alcohols)

Target Audience: Synthesis of non-chiral derivatives or when reactivity is poor.[1] Risk: High risk of racemization.[1] Use only if Protocol A fails.

Reagents:

-

Base: Triethylamine (TEA) (1.5 eq)[1]

-

Catalyst: DMAP (0.1 eq).[1] Why? Forms a hyper-active N-acylpyridinium species.[1]

-

Solvent: DCM.[1]

Workflow Visualization:

Protocol C: Schotten-Baumann Conditions (Scale-Up)

Target Audience: Large-scale synthesis of robust esters; tolerance for water.[1] Rationale: Interfacial reaction.[1] The organic phase protects the acid chloride while the aqueous phase scavenges the acid.

-

Organic Phase: Dissolve Acid Chloride in DCM or Diethyl Ether.

-

Aqueous Phase: Prepare 1M NaOH or 10% Na₂CO₃.

-

Mixing: Add the Alcohol to the organic phase. Vigorously stir the biphasic mixture at 0 °C.

-

Note: This method is often cleaner but requires the alcohol to be stable to aqueous base.[1]

Troubleshooting & Self-Validation

| Observation | Root Cause | Solution |

| Low Yield / White Precipitate | Hydrolysis of Acid Chloride.[1] | Check reagent quality. The white solid is likely the carboxylic acid (insoluble in DCM). Use fresh SOCl₂ to regenerate if needed. |

| Loss of Optical Activity | Racemization via enolization.[1] | Switch from TEA/DMAP to Collidine or Proton Sponge .[1] Lower temperature to -78 °C. |

| No Reaction (Hindered Alcohol) | Steric bulk.[1] | Use Protocol B (DMAP) but strictly limit reaction time. Alternatively, convert alcohol to Lithium Alkoxide (use n-BuLi) then react with acid chloride at -78 °C. |

Analytical Validation (QC)

-

¹H NMR: Look for the doublet of doublets (dd) typically around 3.0 - 5.0 ppm for the C2/C3 protons of the dihydrobenzofuran ring.[1] Racemization often simplifies or shifts these splitting patterns if diastereomers are formed with a chiral alcohol.[1]

-

IR Spectroscopy: Ester carbonyl appears at 1735–1750 cm⁻¹ .[1] Disappearance of the Acid Chloride peak at 1790 cm⁻¹ .

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776555, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. [Link][1]

-

Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. [Link]

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition.[1] (Foundational text on DMAP mechanism). [Link][1]

Application Notes & Protocols: Synthesis of N-Substituted 2,3-Dihydro-1-benzofuran-2-carboxamides via Acylation of Primary Amines

Introduction: The Significance of the 2,3-Dihydro-1-benzofuran Scaffold

The 2,3-dihydro-1-benzofuran core is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid, three-dimensional framework is present in numerous natural products and serves as a versatile scaffold for the design of novel therapeutic agents.[2][3] Derivatives of this scaffold have demonstrated a vast array of biological activities, including potent agonism of cannabinoid receptors, inhibition of poly(ADP-ribose)polymerase-1 (PARP-1), and potential as anti-inflammatory and anticancer agents.[4][5][6]

This application note provides a detailed protocol for the synthesis of N-substituted 2,3-dihydro-1-benzofuran-2-carboxamides through the reaction of 2,3-dihydro-1-benzofuran-2-carbonyl chloride with primary amines. This amide coupling reaction is a cornerstone of synthetic chemistry, enabling the linkage of the benzofuran scaffold to a diverse range of amine-containing building blocks. The resulting carboxamides are of significant interest for constructing libraries of compounds for drug discovery and development.[3][5][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a well-established nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic (δ+).[8]

The reaction can be dissected into two primary stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,3-dihydro-1-benzofuran-2-carbonyl chloride. This addition step breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[8]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons from the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.

A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl).[9] The HCl byproduct will readily react with any unreacted primary amine, protonating it to form an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is added to the reaction mixture. The base scavenges the HCl as it is formed, ensuring that the primary amine remains in its free, nucleophilic state.[10][11]

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an N-substituted 2,3-dihydro-1-benzofuran-2-carboxamide. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

3.1. Materials and Equipment

-

Reagents:

-

Primary amine (1.0 eq)

-

2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0-1.2 eq)

-

Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with stir bar

-

Dropping funnel or syringe pump

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin Layer Chromatography (TLC) plates and chamber

-

3.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (concentration typically 0.1-0.5 M).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath. Stir the mixture for 10-15 minutes.

-

Acyl Chloride Addition: Dissolve 2,3-dihydro-1-benzofuran-2-carbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel. A slow addition is critical to control the exothermicity of the reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC until the starting amine is consumed.[10]

-

Workup - Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of NaHCO₃ to neutralize any remaining acyl chloride and the triethylammonium hydrochloride salt.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any acidic impurities), and finally with brine.

-

Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure N-substituted 2,3-dihydro-1-benzofuran-2-carboxamide.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 9. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

Application Note & Protocols: High-Throughput Synthesis of Novel Compound Libraries Utilizing the 2,3-Dihydro-1-benzofuran-2-carbonyl Chloride Scaffold

Abstract

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its rigid, three-dimensional framework provides an excellent platform for the spatial presentation of diverse functional groups, making it an ideal starting point for the construction of compound libraries aimed at drug discovery. This application note provides a comprehensive guide for researchers on the strategic use of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride as a versatile building block for the rapid generation of diverse amide and ester libraries. We present detailed, field-proven protocols for the synthesis of the acyl chloride precursor, its subsequent parallel reactions with nucleophiles, and the characterization of the resulting library members. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific discovery campaigns.

The Strategic Importance of the 2,3-Dihydrobenzofuran Scaffold

The overrepresentation of the 2,3-dihydrobenzofuran core in bioactive molecules is not coincidental.[3][4] This scaffold is considered a privileged structure because it is capable of binding to multiple, unrelated biological targets by presenting substituents in defined vectors.[1] Its inherent rigidity reduces the entropic penalty upon binding to a protein target, a favorable characteristic in ligand design. Derivatives have demonstrated a vast range of pharmacological effects, including anti-inflammatory, anticancer, and potent agonist activity at cannabinoid receptors, highlighting the scaffold's versatility in probing biological space.[5][6][7][8] The C2 position, in particular, serves as an ideal attachment point for diversity elements, as derivatization here projects functionality away from the core heterocyclic system.

Figure 1: The 2,3-dihydrobenzofuran scaffold as a versatile core for targeting multiple disease-related proteins.

Preparation of the Key Intermediate: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

The most direct and efficient method to generate the highly reactive acyl chloride is through the treatment of the parent 2,3-Dihydro-1-benzofuran-2-carboxylic acid with a suitable chlorinating agent. While several reagents can accomplish this transformation, thionyl chloride (SOCl₂) is often preferred in a laboratory setting.[9][10][11]

Causality of Reagent Choice: The primary advantage of thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous.[9][10] This simplifies the purification process immensely, as the excess reagent and byproducts can be removed under reduced pressure, often yielding an acyl chloride of sufficient purity for immediate use in subsequent reactions.[12] This is particularly advantageous for high-throughput synthesis where intermediate purification steps are a significant bottleneck.

Protocol 1: Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Materials:

-

2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Rotary evaporator with a suitable trap for acidic gases

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Argon), add 2,3-Dihydro-1-benzofuran-2-carboxylic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DCM or toluene to the flask to create a slurry or solution. A typical concentration is 0.5 M.

-

Catalyst: Add a catalytic amount of DMF (1-2 drops) to the mixture. DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent.

-

Reagent Addition: Slowly add thionyl chloride (2.0 eq) to the stirring mixture at room temperature. The addition should be done carefully, as the reaction can be exothermic and will evolve HCl gas.

-

Reaction: Attach a reflux condenser and gently heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene). Monitor the reaction by observing the cessation of gas evolution. The reaction is typically complete within 1-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, the crude product can be co-evaporated with anhydrous toluene (3x).[12]

-

Validation: The resulting crude 2,3-Dihydro-1-benzofuran-2-carbonyl chloride, typically an oil or low-melting solid, is often used directly in the next step without further purification. An aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, thereby validating the successful synthesis of the acyl chloride.

Library Synthesis via Nucleophilic Acyl Substitution

The high electrophilicity of the carbonyl carbon in 2,3-Dihydro-1-benzofuran-2-carbonyl chloride makes it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in library synthesis. The general mechanism involves the addition of the nucleophile to the carbonyl, followed by the elimination of the chloride leaving group.[11]

Figure 2: Core reaction for library generation using the acyl chloride intermediate.

Protocol 2: Parallel Synthesis of a Diverse Amide Library

This protocol is designed for a 96-well plate format but can be scaled as needed.

Materials:

-

Stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride in anhydrous DCM (e.g., 0.5 M)

-

A diverse panel of primary and secondary amines (as stock solutions in DCM or DMSO)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (as a stock solution in DCM)

-

Anhydrous Dichloromethane (DCM)

-

96-well reaction block

Procedure:

-

Amine Dispensing: To each well of the 96-well plate, dispense the desired amine (1.1 eq) from your collection.

-

Base Addition: Add the base (Et₃N or DIPEA, 1.5 eq) to each well. The role of the base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[13]

-

Solvent Top-up: Add sufficient anhydrous DCM to each well to ensure the final reaction concentration will be appropriate (e.g., 0.2 M).

-

Initiation: To each well, add the stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0 eq).

-

Reaction: Seal the reaction block and shake at room temperature for 4-16 hours. The reaction progress can be monitored by taking an aliquot from a representative well and analyzing by LC-MS.

-

Work-up (Parallel):

-

Add an aqueous solution of 1M HCl to each well to quench the reaction and wash out the excess base and its salt.

-

Alternatively, for a non-aqueous workup, add a scavenger resin (e.g., an amine-scavenging resin) to remove excess acyl chloride and a basic resin to remove the HCl salt.

-

After separation (either liquid-liquid extraction or filtration of the resin), the organic solvent is evaporated under a stream of nitrogen or in a vacuum centrifuge.

-

-

Purification: The crude products are often of sufficient purity for initial screening. If higher purity is required, parallel purification can be performed using preparative HPLC-MS.

Protocol 3: Synthesis of an Ester Library

The synthesis of esters follows a similar procedure to amides, though some nucleophiles (especially phenols) may require slightly more forcing conditions.

Materials:

-

Stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride in anhydrous DCM (e.g., 0.5 M)

-

A diverse panel of alcohols and phenols

-

Pyridine or 4-Dimethylaminopyridine (DMAP) (as a catalyst/base)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Nucleophile Dispensing: Dispense the desired alcohol or phenol (1.2 eq) into each reaction vessel.

-

Base/Catalyst Addition: Add pyridine (2.0 eq) to each vessel. Pyridine acts as both a base and a nucleophilic catalyst, which is particularly useful for less reactive alcohols.[14] For very hindered alcohols, a catalytic amount of DMAP can be added.

-

Initiation: Add the stock solution of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (1.0 eq).

-

Reaction: Stir the reactions at room temperature. For less reactive nucleophiles like phenols, gentle heating (40-50°C) may be required.[11] Monitor by LC-MS.

-

Work-up: Perform an aqueous work-up by washing with 1M HCl (to remove pyridine), followed by saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: Purify as needed via flash chromatography or preparative HPLC.

Library Characterization and Quality Control

Confirming the identity and purity of library members is a critical step. A combination of LC-MS, ¹H NMR, and ¹³C NMR is typically employed.

Figure 3: A comprehensive workflow diagram for the generation and analysis of a compound library.

Table 1: Expected Analytical Data for Library Members

| Analysis Type | Functional Group | Expected Chemical Shift / Signal | Notes |

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.5 ppm | Complex multiplet pattern from the benzofuran ring. |

| -CH₂-O- (furan ring) | δ 4.5 - 4.8 ppm | Typically a multiplet. | |

| -CH-C=O (furan ring) | δ 5.2 - 5.5 ppm | Typically a triplet or doublet of doublets. | |

| Amide N-H | δ 7.5 - 9.0 ppm | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Amide/Ester C=O | δ 165 - 175 ppm | Diagnostic signal for successful acylation.[15] |

| Aromatic Carbons | δ 110 - 160 ppm | Multiple signals corresponding to the benzofuran core. | |

| LC-MS | Molecular Ion | [M+H]⁺ or [M+Na]⁺ | Confirms the molecular weight of the synthesized compound.[15][16] |

Conclusion

2,3-Dihydro-1-benzofuran-2-carbonyl chloride is an exceptionally powerful and versatile reagent for the construction of compound libraries for biological screening. Its straightforward preparation and high reactivity with a broad range of nucleophiles allow for the efficient generation of novel amides and esters. The protocols outlined in this application note provide a robust foundation for researchers to build diverse and high-quality libraries centered on this medicinally important scaffold, thereby accelerating the pace of drug discovery and chemical biology research.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides. Google Patents.

-

ResearchGate. (n.d.). Synthesis of library 13. Reagents and conditions: (A) acyl chloride (or.... ResearchGate. Available at: [Link]

-

MDPI. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]

-

Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1172. Available at: [Link]

-

Kwak, J. H., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2551-2556. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-dihydrobenzofuran derivatives 221. ResearchGate. Available at: [Link]

-

Valero, J., et al. (2011). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. ACS Combinatorial Science, 13(4), 369-380. Available at: [Link]

-

Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

MDPI. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

-

Aerts, J., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 57(21), 8972-8989. Available at: [Link]

-

Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27994-28017. Available at: [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Available at: [Link]

-

CORE. (n.d.). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. CORE. Available at: [Link]

-

MDPI. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. Available at: [Link]

-

Reddit. (n.d.). Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. Available at: [Link]

-

Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams. Available at: [Link]

-

Chemguide. (n.d.). preparation of esters. Chemguide. Available at: [Link]

-

MDPI. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. MDPI. Available at: [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]

- 6. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. pjoes.com [pjoes.com]

- 15. easpublisher.com [easpublisher.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Large-Scale Synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Executive Summary

This Application Note details the scalable process for synthesizing 2,3-Dihydro-1-benzofuran-2-carbonyl chloride (hereinafter referred to as DBCC ). This compound is a critical electrophilic building block in the synthesis of melatonin receptor agonists (e.g., Ramelteon) and various kinase inhibitors.

Unlike bench-scale preparations using oxalyl chloride, this protocol focuses on industrial scalability , utilizing thionyl chloride (

Chemical Strategy & Mechanism[1]

The synthesis involves the nucleophilic acyl substitution of 2,3-dihydro-1-benzofuran-2-carboxylic acid with thionyl chloride. While the reaction is spontaneous at high temperatures, the addition of catalytic DMF allows the reaction to proceed at lower temperatures with faster kinetics, reducing thermal degradation of the sensitive dihydrobenzofuran core.

Reaction Scheme

The following diagram illustrates the conversion and the catalytic cycle involving the Vilsmeier-Haack-type intermediate.

Figure 1: Reaction scheme for the chlorination of the carboxylic acid precursor.

Mechanistic Insight (The "Why")

-

Thionyl Chloride (

): Selected over oxalyl chloride for scale-up due to lower cost and the high volatility of its byproducts ( -

DMF Catalyst: Reacts with

to form the dimethylchloroformiminium chloride (Vilsmeier reagent). This intermediate is far more reactive toward the carboxylic acid than -

Toluene Solvent: Chosen for its ability to azeotrope with residual thionyl chloride during the workup phase, ensuring a stoichiometric removal of the corrosive reagent.

Large-Scale Protocol

Scale Basis: 10.0 kg Input (Acid Precursor) Expected Yield: ~10.5 kg (95-98%)

Equipment Requirements

-

Reactor: Glass-lined steel reactor (GLR) or Hastelloy C-22 (Stainless steel 316 is not recommended due to HCl corrosion).

-

Scrubber: Two-stage caustic scrubber (NaOH) to neutralize

and -

Thermal Control: Jacket heating/cooling capable of 0°C to 110°C.

Step-by-Step Methodology

Step 1: Reactor Charging

-

Inert the reactor with

to remove atmospheric moisture. -

Charge Toluene (50 L) .

-

Charge 2,3-Dihydro-1-benzofuran-2-carboxylic acid (10.0 kg) .

-

Agitate at 100 RPM to create a slurry.

-

Add DMF (0.05 kg / 50 mL) as catalyst.

Step 2: Reagent Addition (Critical Step)

-

Heat the jacket to 50°C .

-

Charge Thionyl Chloride (8.7 kg / 5.3 L) into the header tank.

-

Dose Thionyl Chloride over 2–3 hours.

-

Caution: The reaction is endothermic initially but gas evolution (

) is vigorous. Control addition rate based on scrubber capacity, not just temperature.

-

-

Once addition is complete, ramp temperature to 65–70°C .

Step 3: Reaction & Strip

-

Hold at 65–70°C for 3 hours.

-

IPC Sampling: Perform "Derivatization Method" (See Section 4). Target: <1.0% unreacted acid.

-

Upon completion, switch condenser to distillation mode.

-

Apply vacuum (gradually to 100 mbar) and strip Toluene/excess

at <60°C. -

Chase with fresh Toluene (20 L) and strip again to ensure removal of

traces.

Process Flow Diagram

Figure 2: Process flow for the chlorination reaction, emphasizing gas management.

Analytical Controls (E-E-A-T)

Direct analysis of acid chlorides by HPLC is impossible due to their rapid hydrolysis back to the acid in the presence of mobile phase water. You must use a derivatization quench.

The "Methanol Quench" Protocol (Self-Validating)

This method converts the reactive acid chloride into the stable Methyl Ester .

-

Blank Preparation: Pipette 1 mL anhydrous methanol into a vial.

-

Sample Preparation:

-

Take 50 µL of the reaction mixture.

-

Immediately quench into 1 mL anhydrous methanol.

-

Shake for 1 minute (Formation of Methyl 2,3-dihydro-1-benzofuran-2-carboxylate).

-

Dilute with Acetonitrile to concentration.

-

-

Validation Logic:

-

Peak A (Acid Precursor): If this exists, the reaction is incomplete.

-

Peak B (Methyl Ester): Represents the Acid Chloride yield.

-

Note: If you inject the sample directly without methanol, the Acid Chloride will hydrolyze on the column and appear as Acid, giving a false "No Reaction" result.

-

HPLC Conditions

| Parameter | Setting |

| Column | C18 (e.g., Agilent Zorbax), 150 x 4.6mm, 3.5µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 15 mins |

| Detection | UV @ 254 nm and 280 nm |

Critical Process Parameters (CPPs)

| Parameter | Range | Impact of Deviation |

| Reaction Temp | 65–75°C | >75°C: Risk of aromatization to benzofuran.<60°C: Sluggish reaction, accumulation of |

| 1.1 – 1.2 eq | <1.05 eq: Incomplete conversion.>1.5 eq: Difficult distillation/strip; corrosion risk downstream. | |

| DMF Catalyst | 0.5 – 1.0 mol% | Low: Reaction time extends significantly.High: Formation of difficult-to-remove impurities. |

Safety & Industrial Hygiene

-

Water Incompatibility:

reacts explosively with water.[1] All reactors must be dried to <0.1% water content (KF titration) before charging. -

Off-Gas Toxicity: The reaction generates 1 mole of

and 1 mole of-

Calculation: 10 kg scale

60 moles substrate -

Requirement: Scrubber must be sized to handle >10 L/min gas flow during peak addition.

-

-

PPE: Full acid suit, face shield, and respirator (Type E/B) required during sampling.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack activation of Thionyl Chloride).

-

Reich, H. J. (2023). Reagents for Synthesis: Thionyl Chloride. University of Wisconsin-Madison Chemistry Database.

-

BenchChem. (2025).[2] HPLC Method Validation Using Acyl Chloride Derivatization Reagents. (Protocol for Methyl Ester derivatization).[3]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24386, Thionyl chloride. (Safety and Reactivity Data).

-

Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans. (Background on precursor synthesis and stability).

Sources

managing stability and storage of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Technical Support Center: 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Introduction

Welcome to the Technical Support Center. As researchers, we often underestimate the sensitivity of heterocyclic acid chlorides. 2,3-Dihydro-1-benzofuran-2-carbonyl chloride is not just a reagent; it is a kinetically unstable electrophile. Its reactivity, driven by the polarization of the carbonyl carbon by both the chlorine and the adjacent oxygenated ring system, makes it prone to rapid hydrolysis.[1][2][3]

This guide is not a generic safety sheet. It is a technical manual designed to preserve the integrity of your pharmacophore during critical synthesis steps.

Module 1: Critical Stability & Storage

The Core Issue: Hydrolytic Degradation The primary failure mode for this compound is reaction with atmospheric moisture. Unlike alkyl chlorides, the acyl chloride moiety is highly susceptible to nucleophilic attack by water, leading to the formation of 2,3-dihydro-1-benzofuran-2-carboxylic acid and hydrochloric acid (HCl) gas.

Degradation Mechanism

The following diagram illustrates the irreversible hydrolysis pathway you must prevent.

Figure 1: The irreversible hydrolysis pathway. Note that the formation of HCl gas further catalyzes degradation in sensitive systems.

Storage Protocol FAQs

Q: What is the absolute optimal temperature for long-term storage? A: Store at 2°C to 8°C for active use, or -20°C for long-term banking.

-

Why? Low temperatures kinetically inhibit the hydrolysis reaction with any residual moisture trapped in the headspace. However, never open a cold bottle immediately. Allow it to equilibrate to room temperature inside a desiccator to prevent condensation from forming on the reagent surface.

Q: Can I store this under air if the cap is tight? A: No.

-

The Fix: You must store this reagent under an inert atmosphere (Argon or Nitrogen).[4] Argon is superior because it is heavier than air and forms a "blanket" over the liquid/solid interface, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

-

Pro-Tip: Wrap the cap junction with Parafilm® or electrical tape to minimize gas exchange.

Module 2: Handling & Dispensing Protocols

The "Double-Needle" Standard To maintain anhydrous conditions, avoid pouring the reagent. If the compound is liquid (or melted), use the Double-Needle Transfer technique.

Figure 2: Inert atmosphere transfer workflow to prevent moisture ingress.

Q: The reagent has solidified. Can I heat it? A: Yes, but cautiously.

-

This compound often exists as a low-melting solid.

-

Protocol: Place the sealed bottle in a water bath set to 40-45°C . Do not use a heat gun, as localized hotspots can cause thermal decomposition or pressure buildup leading to a septum blowout.

Q: My syringe plunger is sticking during transfer. Why? A: This is caused by HCl corrosion or hydrolysis products crystallizing between the barrel and plunger.

-

Prevention:[2][5][6][7][8] Use gas-tight glass syringes with Teflon-tipped plungers. Rinse the syringe immediately with dry dichloromethane (DCM) or acetone after use.

Module 3: Troubleshooting & Quality Control

Diagnostic Table: Is Your Reagent Compromised?

| Indicator | Observation | Diagnosis | Corrective Action |

| Visual | Clear, colorless to pale yellow liquid/solid | Good Integrity | Proceed with reaction. |

| Visual | White crystalline precipitate at bottom | Partial Hydrolysis | The solid is likely the carboxylic acid. Filter under inert gas or distill if purity is critical.[4] |

| Visual | Cloudy/turbid liquid | Moisture Contamination | High risk. Distill immediately or discard if precision is required. |

| Olfactory | Sharp, acrid sting (HCl) | Active Degradation | Normal for acid chlorides, but excessive fuming indicates a leak. Handle in fume hood only. |

| NMR | Shift of carbonyl carbon (approx 160-170 ppm) | Hydrolysis | Acid chloride C=O is typically further downfield than the acid. Check 1H NMR for loss of acid chloride purity. |

Q: I see a white solid in the bottle. Is the whole bottle ruined? A: Not necessarily.

-

The solid is 2,3-dihydro-1-benzofuran-2-carboxylic acid, which is insoluble in the acid chloride.

-

Solution: If the supernatant is clear, you can decant it under argon. However, you must re-calculate your stoichiometry, as the concentration of active acyl chloride has decreased.

Q: My reaction yield is low, and I suspect the reagent. A: Perform a derivatization check .

-

Take a small aliquot (50 µL).

-

React it with excess methanol.

-

Run TLC or GC-MS.

-

Result: You should see the methyl ester exclusively. If you see the free acid or other peaks, purify the reagent.

Module 4: Emergency & Safety

Q: I spilled a small amount inside the fume hood. How do I clean it? A: Do not wipe it with a wet paper towel immediately.

-

Cover the spill with solid sodium bicarbonate (NaHCO3) or calcium carbonate.

-

Slowly dampen the solid with water (it will fizz/release CO2).

-

Allow the hydrolysis and neutralization to complete.

-

Wipe up the resulting paste.

Q: What is the major safety hazard? A: Inhalation and Lachrymation. Like benzoyl chloride, this compound is a potent lachrymator and corrosive.[8] It reacts with moisture in mucous membranes to produce HCl. Always wear a full face shield or safety goggles and work strictly within a ventilated hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27347-32-6, 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dihydro-1-benzofuran-2-carbonyl chloride

Welcome to the technical support center for the synthesis and optimization of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.

I. Understanding the Core Reaction: From Carboxylic Acid to Acid Chloride

The conversion of 2,3-Dihydro-1-benzofuran-2-carboxylic acid to its corresponding acid chloride is a foundational step in the synthesis of a wide array of derivatives, including amides and esters.[1][2][3] This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2][4][5]

The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by a chloride ion.[6][7] While both reagents achieve the same outcome, they operate through slightly different mechanisms and present distinct advantages and disadvantages in terms of reaction conditions and byproduct profiles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,3-Dihydro-1-benzofuran-2-carbonyl chloride.

Issue 1: Low or No Yield of Acid Chloride

Symptoms:

-

Starting material (carboxylic acid) remains largely unreacted upon reaction completion (as determined by TLC, LC-MS, or NMR of a quenched aliquot).

-

Minimal or no formation of the desired acid chloride.

Potential Causes & Solutions:

| Cause | Explanation | Recommended Solution |

| Inactive Reagents | Thionyl chloride and oxalyl chloride are highly reactive and sensitive to moisture.[8][9] Contamination with water will hydrolyze them, rendering them ineffective. Similarly, the starting carboxylic acid must be dry. | Use freshly opened or properly stored chlorinating agents. Ensure all glassware is oven-dried or flame-dried before use.[10] Dry the starting carboxylic acid under vacuum if necessary. |

| Insufficient Reagent | An inadequate amount of the chlorinating agent will lead to an incomplete reaction. | Use a molar excess of the chlorinating agent. A common starting point is 1.5 to 2.0 equivalents relative to the carboxylic acid.[11] |

| Sub-optimal Temperature | The reaction may be too slow at lower temperatures. | For thionyl chloride, refluxing is often necessary.[4] With oxalyl chloride, the reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates.[4][11] |

| Inadequate Reaction Time | The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress by TLC (quenching an aliquot with methanol to form the methyl ester) or another suitable analytical technique.[10][12] Extend the reaction time if necessary. |

Issue 2: Formation of Impurities and Side Products

Symptoms:

-

The crude product shows multiple spots on TLC or peaks in LC-MS/NMR that do not correspond to the starting material or the desired product.

-

The isolated product has a low purity.